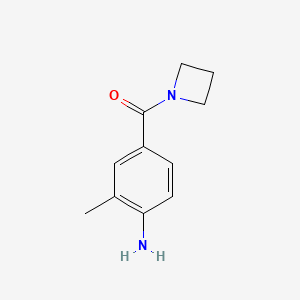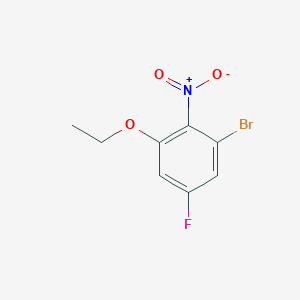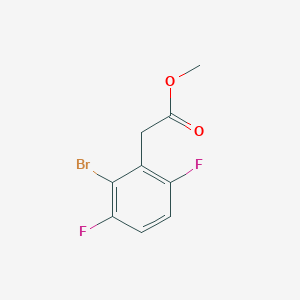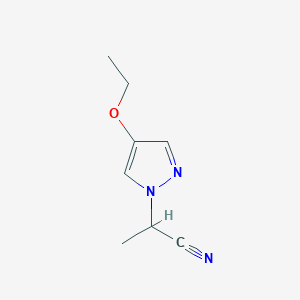![molecular formula C10H5F3O2 B1415538 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one CAS No. 1879759-58-6](/img/structure/B1415538.png)
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for a similar compound, “1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol”, is "1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h1,3-6,9,14H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, and molecular weight. For a similar compound, “3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol”, the molecular weight is 216.16 .Scientific Research Applications
Antimicrobial Properties
Synthesis and Antimicrobial Applications : A study by Shinde et al. (2021) explored the synthesis of tri-fluorinated chalcones, including compounds related to 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one. They found significant antimicrobial activity in these compounds, highlighting their potential in fighting bacterial and fungal infections.
Derivatives with Antimicrobial Efficacy : Pervaram et al. (2017) synthesized novel 1,2,3-triazole-pyrazole hybrids, originating from similar compounds. These derivatives exhibited strong antibacterial and antifungal activities, emphasizing the utility of such compounds in antimicrobial research (Pervaram et al., 2017).
Chemical Synthesis and Characterization
Development of Catalysts : Jimenez et al. (2012) discussed the reaction between derivatives of 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol and ruthenium, leading to the formation of olefin metathesis catalysts. This showcases the role of similar compounds in catalyst development (Jimenez et al., 2012).
Spectroscopic Studies for Compound Characterization : Research by Roh et al. (2017) used a microfluidic sensor with embedded obstacles to study new antibacterial synthetic compounds, including 1-(Thien-2-yl)-3-(2, 6-difluoro phenyl) prop-2-en-1-one. This work highlights the analytical applications of such compounds in detailed spectroscopic studies (Roh et al., 2017).
Molecular Dynamics and Drug Discovery
Drug Discovery and Molecular Docking : A study by Arshad et al. (2017) synthesized (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one and investigated its properties using molecular docking, indicating potential applications in drug discovery (Arshad et al., 2017).
Cancer Research and Molecular Studies : Alphonsa (2020) designed, synthesized, and characterized derivatives of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenyl prop‑2-en-1-ones, including molecular docking studies for anti-cancer activity. This research signifies the potential of such compounds in cancer research (Alphonsa, 2020).
properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAVJNGQAUIBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



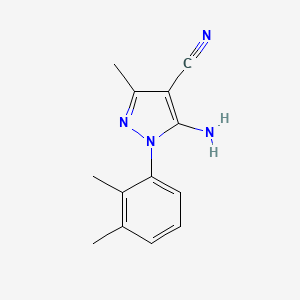
![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)
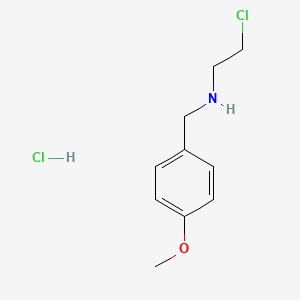


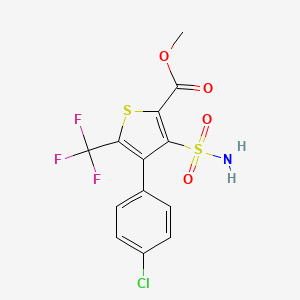
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)
